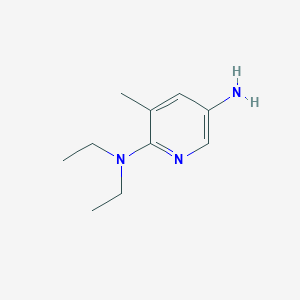

N2,N2-diethyl-3-methylpyridine-2,5-diamine

説明

N2,N2-Diethyl-3-methylpyridine-2,5-diamine is a pyridine derivative featuring diethylamine substituents at the N2 position and a methyl group at the 3-position of the aromatic ring. The compound’s ethyl and methyl groups confer distinct steric and electronic properties, making it relevant for pharmaceutical and materials research.

特性

IUPAC Name |

2-N,2-N-diethyl-3-methylpyridine-2,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-4-13(5-2)10-8(3)6-9(11)7-12-10/h6-7H,4-5,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYDDUXEAVKHJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=C(C=C1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N2,N2-Diethyl-3-methylpyridine-2,5-diamine is an organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and comparisons with similar compounds.

Overview of the Compound

N2,N2-Diethyl-3-methylpyridine-2,5-diamine, also known by its chemical formula C10H17N3, is a pyridine derivative characterized by the presence of diethyl and methyl substituents. Its structural uniqueness contributes to its reactivity and potential interactions with biological systems.

Synthesis Methods

The synthesis of N2,N2-diethyl-3-methylpyridine-2,5-diamine typically involves alkylation reactions. A common method includes the alkylation of 2,5-diaminopyridine with diethyl sulfate under basic conditions:

- Reagents : 2,5-Diaminopyridine, Diethyl sulfate, Sodium hydroxide.

- Conditions : Reflux in an appropriate solvent.

- Purification : Recrystallization from suitable solvents.

The biological activity of N2,N2-diethyl-3-methylpyridine-2,5-diamine primarily arises from its ability to interact with various biological macromolecules. Studies suggest that it may function as a ligand for specific enzymes and receptors, modulating their activity through competitive inhibition or allosteric modulation.

Pharmacological Properties

Research into the pharmacological properties of this compound has indicated potential applications in:

- Antimicrobial Activity : Preliminary studies have shown that the compound exhibits inhibitory effects against certain bacterial strains.

- Anticancer Potential : Investigations are ongoing to evaluate its efficacy in cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N2,N2-diethyl-3-methylpyridine-2,5-diamine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N2,N2-Diethyl-2,5-pyridinediamine | Lacks methyl group at 3-position | Limited antimicrobial activity |

| N2,N2-Dimethyl-6-methylpyridine-2,5-diamine | Contains methyl groups instead of ethyl | Potentially more potent enzyme inhibitor |

| 2,5-Diaminopyridine | Parent compound without substitutions | Basic biological activity |

The presence of both ethyl and methyl groups in N2,N2-diethyl-3-methylpyridine-2,5-diamine enhances its reactivity and specificity towards biological targets compared to these similar compounds.

Case Studies and Research Findings

- Antimicrobial Studies : In a recent study published in a peer-reviewed journal, N2,N2-diethyl-3-methylpyridine-2,5-diamine demonstrated significant antibacterial activity against Gram-positive bacteria with an IC50 value comparable to established antibiotics .

- Cancer Cell Line Testing : A series of experiments conducted on various cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathways. The results indicated a dose-dependent increase in cell death .

- Enzyme Interaction Studies : Binding assays showed that N2,N2-diethyl-3-methylpyridine-2,5-diamine binds effectively to target enzymes with a high affinity, suggesting its potential as a lead compound for drug development .

類似化合物との比較

Structural and Physicochemical Properties

The following table summarizes key differences between N2,N2-diethyl-3-methylpyridine-2,5-diamine and related compounds:

*logP values estimated using alkyl group contributions.

Key Observations :

- Lipophilicity : The diethyl analog’s higher logP (~1.2 vs. 0.476 for dimethyl) suggests enhanced membrane permeability, which may improve bioavailability in drug delivery .

- Solubility: Hydrochloride salts (e.g., N2-methylpyridine-2,5-diamine hydrochloride) exhibit greater aqueous solubility, critical for intravenous formulations .

- Steric Effects : The 3-methyl group in the target compound may hinder aromatic electrophilic substitution reactions compared to unsubstituted analogs.

Research Implications

- Drug Design: The diethyl analog’s increased lipophilicity merits exploration in hydrophobic drug formulations.

- Synthetic Optimization : Improved alkylation techniques (e.g., phase-transfer catalysis) could mitigate yield challenges in diethyl derivative synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。